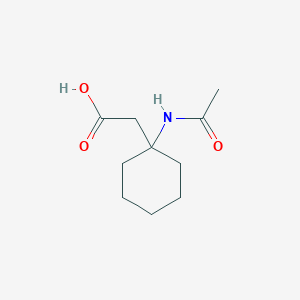

(1-Acetylamino-cyclohexyl)-acetic acid

Vue d'ensemble

Description

(1-Acetylamino-cyclohexyl)-acetic acid is an organic compound that features a cyclohexyl ring substituted with an acetylamino group and an acetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-Acetylamino-cyclohexyl)-acetic acid typically involves the acetylation of cyclohexylamine followed by the introduction of the acetic acid group. One common method includes:

Acetylation of Cyclohexylamine: Cyclohexylamine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetylcyclohexylamine.

Introduction of Acetic Acid Group: The N-acetylcyclohexylamine is then reacted with bromoacetic acid in the presence of a base like sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling-agent-mediated conditions. This reaction is critical for modifying solubility or preparing prodrug derivatives.

Example Reaction:

Key Conditions:*

-

Catalysts: Sulfuric acid, p-toluenesulfonic acid, or coupling agents like dicyclohexylcarbodiimide (DCC).

-

Solvents: Methanol, ethanol, or dichloromethane.

-

Yield: Typically 70–85% depending on steric hindrance from the alcohol .

Hydrolysis of the Acetylamino Group

The acetylamino moiety can be hydrolyzed under acidic or basic conditions to yield the free amine, (1-Amino-cyclohexyl)-acetic acid.

Example Reaction:

Key Conditions:*

Amide Bond Formation

The carboxylic acid group reacts with amines to form amides, facilitated by coupling agents. This is pivotal in drug conjugate synthesis.

Example Reaction:

Key Conditions:*

-

Reagents: Ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt).

-

Solvents: Dimethylformamide (DMF) or acetonitrile.

-

Yield: 60–75% for primary amines; lower for secondary amines.

Decarboxylation Reactions

Under high-temperature or photolytic conditions, the carboxylic acid group may undergo decarboxylation, though this is less common.

Example Reaction:

Key Conditions:*

-

Temperature: 200–250°C in inert atmosphere.

-

Catalysts: Metal oxides (e.g., CuO) may accelerate the process.

-

Yield: Poorly documented; primarily observed as a side reaction.

Salt Formation

The carboxylic acid forms salts with bases, enhancing stability and bioavailability.

Example Reaction:

Key Conditions:*

-

Bases Used: Sodium hydroxide, potassium hydroxide, or organic bases lik

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Pharmaceutical Synthesis

(1-Acetylamino-cyclohexyl)-acetic acid serves as a critical building block in the synthesis of various pharmaceuticals. Its structural properties allow it to participate in reactions that yield compounds with therapeutic effects. For instance, it has been utilized in the synthesis of antipsychotic agents targeting dopamine and serotonin receptors, demonstrating potential for treating psychiatric disorders .

2. Antipsychotic Development

Recent studies have highlighted the synthesis of derivatives from this compound that exhibit significant binding affinity for key neurotransmitter receptors. For example, derivatives synthesized for targeting D2/D3 and 5-HT receptor subtypes have shown promising results in preclinical evaluations, indicating their potential utility in developing new antipsychotic medications .

Therapeutic Applications

1. Neurological Disorders

Research indicates that compounds derived from this compound may possess neuroprotective properties. These compounds have been explored for their ability to modulate neurotransmitter systems, which could be beneficial in treating conditions such as epilepsy and other neurological disorders . The low toxicity profile of these compounds enhances their suitability for therapeutic applications.

2. Pain Management

The analgesic properties of related compounds suggest that this compound derivatives could be effective in pain management therapies. Their mechanism may involve the modulation of pain pathways through interactions with specific receptors, potentially providing a new avenue for pain relief without the side effects commonly associated with traditional analgesics .

Case Study 1: Synthesis of Antipsychotics

A study conducted on the synthesis of trans-4-(2-(1,2,4,5-tetrahydro-3H-benzo[d]azepin-3-yl)ethyl)cyclohexan-1-amine derivatives demonstrated the utility of this compound as a precursor. The resulting compounds were evaluated for their binding affinity to various receptor subtypes, showing promising results for future drug development .

Case Study 2: Neuroprotective Effects

In animal models, certain derivatives of this compound exhibited protective effects against induced seizures and showed improvements in cognitive function post-treatment. These findings suggest a potential role for this compound in developing treatments for epilepsy and other cognitive impairments .

Mécanisme D'action

The mechanism of action of (1-Acetylamino-cyclohexyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the acetic acid moiety can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclohexylamine: Lacks the acetyl and acetic acid groups, making it less versatile in chemical reactions.

N-Acetylcyclohexylamine: Similar structure but lacks the acetic acid moiety.

Cyclohexylacetic acid: Lacks the acetylamino group, affecting its reactivity and applications.

Uniqueness

(1-Acetylamino-cyclohexyl)-acetic acid is unique due to the presence of both the acetylamino and acetic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and industry.

Activité Biologique

Overview

(1-Acetylamino-cyclohexyl)-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes an acetylamino group attached to a cyclohexyl ring, along with an acetic acid moiety, which contributes to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

The synthesis of this compound typically involves the acetylation of cyclohexylamine followed by the introduction of the acetic acid group. The general synthetic route is as follows:

- Acetylation of Cyclohexylamine : Cyclohexylamine is reacted with acetic anhydride in the presence of a base (e.g., pyridine) to yield N-acetylcyclohexylamine.

- Formation of this compound : The N-acetylcyclohexylamine is then reacted with bromoacetic acid in a basic medium (e.g., sodium hydroxide) to produce the target compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites on proteins, while the acetic acid moiety may engage in ionic interactions. These interactions modulate enzyme activity and receptor binding, leading to various pharmacological effects.

Pharmacological Applications

Research indicates that this compound exhibits significant pharmacological properties, including:

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

- Analgesic Properties : It has been investigated for its potential pain-relieving effects, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

- Enzyme Inhibition : Preliminary research suggests that it may inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory medications.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly inhibit COX-2 activity. For instance, a study reported an IC50 value indicating effective inhibition comparable to established NSAIDs like celecoxib .

In Vivo Studies

In vivo experiments have shown that administration of this compound resulted in reduced paw swelling in animal models of inflammation, suggesting its potential as an anti-inflammatory agent. The effectiveness was quantified by measuring paw thickness and weight before and after treatment .

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Cyclohexylamine | Lacks acetyl and acetic acid groups | Less versatile in biological activity |

| N-Acetylcyclohexylamine | Contains acetyl group only | Limited interaction with biological targets |

| Cyclohexylacetic Acid | Lacks acetylamino group | Reduced reactivity compared to target compound |

This compound stands out due to its dual functional groups that enhance its reactivity and potential therapeutic applications.

Propriétés

IUPAC Name |

2-(1-acetamidocyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-8(12)11-10(7-9(13)14)5-3-2-4-6-10/h2-7H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNNGABVXCECAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCCCC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.